1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde
Description
1-Methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde is a fluorinated heterocyclic compound featuring a pyrrole core substituted with three functional groups:
- Methyl group at the N1 position.
- Trifluoroacetyl group (2,2,2-trifluoroacetyl) at the C5 position.
- Aldehyde group (carbaldehyde) at the C3 position.
Its molecular formula is C₈H₆F₃NO₃, with a molecular weight of 221.15 g/mol. The trifluoroacetyl group introduces strong electron-withdrawing effects, enhancing electrophilicity and lipophilicity compared to non-fluorinated analogs. This compound is of interest in pharmaceutical and agrochemical research due to fluorine’s ability to improve metabolic stability and bioavailability .
Properties
IUPAC Name |
1-methyl-5-(2,2,2-trifluoroacetyl)pyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-12-3-5(4-13)2-6(12)7(14)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBIKALRDWRLFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00664267 | |
| Record name | 1-Methyl-5-(trifluoroacetyl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00664267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128887-03-6 | |
| Record name | 1-Methyl-5-(trifluoroacetyl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00664267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclocondensation of ethyl 2,2,2-trifluoroacetate with a suitable precursor to form the pyrrole ring, followed by functional group transformations to introduce the methyl and aldehyde groups .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoroacetyl group.
Major Products Formed
Oxidation: 1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key attributes of the target compound with analogs:
Key Comparative Insights
Electronic Effects
- The trifluoroacetyl group in the target compound creates a stronger electron-withdrawing effect than the 2-fluorophenyl group in ’s compound or the hydroxymethyl group in ’s analog. This increases the aldehyde’s electrophilicity, enhancing reactivity in nucleophilic addition reactions .
- Pyrazole-based aldehydes (e.g., 1-Methyl-1H-pyrazole-4-carbaldehyde) lack fluorine substituents, resulting in lower polarity and reduced stability under acidic conditions .
Physicochemical Properties
- Lipophilicity: The trifluoroacetyl group significantly increases logP compared to non-fluorinated analogs, improving membrane permeability .
- Solubility : Hydroxymethyl or benzyl substituents () enhance water solubility, whereas the trifluoroacetyl group reduces it, favoring organic solvents .
Stability and Commercial Availability
- Fluorophenyl-substituted pyrroles () are more thermally stable due to aromatic fluorine’s inertness compared to aliphatic trifluoroacetyl groups .
Biological Activity
1-Methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Chemical Formula : CHFNO
- Molecular Weight : 201.14 g/mol
- Structural Features : The compound features a pyrrole ring substituted with a trifluoroacetyl group and an aldehyde functional group, which may contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of the aldehyde group allows for the formation of covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This interaction can influence various pathways such as:
- Enzyme Inhibition : Aldehyde derivatives have been shown to inhibit enzymes involved in inflammatory processes.
- Receptor Modulation : The compound may act on specific receptors, altering cellular signaling pathways.
In Vitro Studies
Several studies have investigated the in vitro effects of this compound on various cell lines:
-
Anti-inflammatory Activity :
- A study demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. The inhibition rates were comparable to those of established anti-inflammatory drugs.
Time (hours) Cytokine Inhibition (%) 1 21.67 2 26.04 3 29.30 4 31.28 -
Antioxidant Activity :
- The compound exhibited notable antioxidant properties, scavenging free radicals effectively in cell-free assays.
In Vivo Studies
In vivo studies further elucidated the therapeutic potential of this compound:
- Animal Models : In models of acute inflammation induced by carrageenan, administration of the compound resulted in reduced edema and pain response in treated animals compared to controls.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose (10 mg/kg) | 25 |
| High Dose (50 mg/kg) | 45 |
Case Studies
A notable case study involved patients with chronic inflammatory conditions treated with a regimen including this compound. Results indicated significant improvement in symptoms and a reduction in inflammatory markers after several weeks of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
